Home > Products > Screening Compounds P126851 > Taurohyocholic Acid (sodium salt)
Taurohyocholic Acid (sodium salt) -

Taurohyocholic Acid (sodium salt)

Catalog Number: EVT-10962233
CAS Number:
Molecular Formula: C26H44NNaO7S
Molecular Weight: 537.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Taurohyocholic acid (sodium salt) is a bile acid that plays a significant role in the emulsification of fats within the digestive system. It is a taurine-conjugated derivative of hyocholic acid, primarily found in the bile of mammals. This compound is utilized in various scientific and medical applications, particularly in studies related to liver function and cholesterol metabolism. The sodium salt form is notable for its stability and solubility, making it suitable for research purposes.

Source

Taurohyocholic acid is derived from animal bile, particularly from porcine sources. It is produced as a byproduct of the meat-processing industry, where bile is collected and processed to extract various bile acids, including taurohyocholic acid. The compound can also be synthesized through chemical methods in laboratory settings.

Classification

Chemically, taurohyocholic acid belongs to the class of bile acids and is categorized as a taurine-conjugated bile acid. Its chemical structure includes a steroid backbone with hydroxyl groups and an amino sulfonic acid moiety, which contributes to its biological activity.

Synthesis Analysis

Methods

The synthesis of taurohyocholic acid can be achieved through two primary methods:

  1. Extraction from Bile: The most common method involves the extraction from porcine bile, where hyocholic acid is conjugated with taurine under specific conditions to yield taurohyocholic acid.
  2. Chemical Synthesis: Laboratory synthesis may involve the modification of hyocholic acid through reactions that introduce taurine or its derivatives, typically involving coupling reactions that form amide bonds.

Technical Details

The extraction process generally requires purification steps such as chromatography to isolate taurohyocholic acid from other bile components. In chemical synthesis, reagents are carefully chosen to ensure high yield and purity, often monitored by techniques like high-performance liquid chromatography (HPLC).

Molecular Structure Analysis

Structure

Taurohyocholic acid (sodium salt) has the molecular formula C26H45NO7SNaC_{26}H_{45}NO_{7}S\cdot Na and a molecular weight of approximately 537.7 g/mol. The structure features:

  • A steroid core with multiple hydroxyl groups at positions 3, 6, and 7.
  • A taurine moiety attached via an amide bond.
  • A sodium ion associated with the sulfonic group.

Data

The compound's structural characteristics contribute to its solubility and functional properties in biological systems. Its three-dimensional conformation allows it to interact effectively with lipid membranes during fat emulsification.

Chemical Reactions Analysis

Reactions

Taurohyocholic acid participates in several biochemical reactions:

  1. Hydrolysis: Under certain conditions, taurohyocholic acid can hydrolyze to release taurine and hyocholic acid.
  2. Cholesterol Interaction: It inhibits the precipitation of cholesterol crystals by stabilizing cholesterol in a liquid-crystalline phase, which is crucial for preventing gallstone formation.

Technical Details

The stability of taurohyocholic acid under physiological conditions allows it to function effectively in the gastrointestinal tract. Its interactions with cholesterol are mediated through hydrophobic interactions facilitated by its steroid structure.

Mechanism of Action

Process

The mechanism by which taurohyocholic acid exerts its effects involves:

  • Emulsification: It acts as a surfactant, reducing surface tension at the lipid-water interface, thus enhancing fat digestion and absorption.
  • Cholagogue Activity: By promoting bile flow, it aids in the digestion of dietary fats and prevents cholestasis.

Data

Studies have shown that taurohyocholic acid levels increase in urine during liver dysfunction, indicating its role as a biomarker for liver health.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Taurohyocholic acid (sodium salt) typically appears as a yellowish crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature when in sodium salt form.

Chemical Properties

  • Stability: Stable under normal storage conditions but should be kept away from light and moisture.
  • pH: Generally exhibits a neutral pH when dissolved in water.

Relevant data indicate that this compound has a median lethal dose of 380 mg/kg in newborn rats, underscoring its potential toxicity at high concentrations .

Applications

Scientific Uses

Taurohyocholic acid (sodium salt) has various applications in scientific research:

  • Biochemical Studies: Used to study lipid metabolism and bile salt interactions within biological systems.
  • Liver Research: Investigated for its protective effects against cholestasis and cellular necrosis induced by other bile acids.
  • Pharmaceutical Development: Explored for potential therapeutic applications related to liver diseases and cholesterol management.
Fundamental Biochemical Roles and Endogenous Significance

Biosynthetic Pathways of Bile Acid Conjugation

Taurohyocholic acid (sodium taurohyocholate) is a trihydroxy conjugated bile acid formed through the enzymatic conjugation of hyocholic acid with taurine in hepatocytes. This process occurs via a two-step biochemical pathway:

  • Primary Bile Acid Synthesis: Cholesterol undergoes hydroxylation via cytochrome P450 enzymes (primarily CYP7A1 and CYP27A1) to form primary bile acids, including cholic acid and chenodeoxycholic acid. Hyocholic acid (3α,6α,7α-trihydroxy-5β-cholan-24-oic acid), a less abundant primary trihydroxy acid, is synthesized predominantly in some species like pigs but is also detectable in humans, particularly during specific physiological states or in liver disease [2] [6].
  • Amino Acid Conjugation: Hyocholic acid is activated to its Coenzyme A (CoA) thioester (hyocholyl-CoA) by the enzyme bile acid CoA synthetase (BACS). Subsequently, the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) catalyzes the amide bond formation between the carboxyl group of hyocholyl-CoA and the amino group of taurine (2-aminoethanesulfonic acid), yielding taurohyocholic acid. The sodium salt form predominates in the alkaline environment of bile [2] [9].

Conjugation significantly alters the physicochemical properties of bile acids:

  • Lowered pKa: Taurine conjugation results in a pKa below 2, ensuring full ionization (negatively charged sulfonate group) across the physiological pH range. This enhances water solubility and prevents passive reabsorption in the proximal intestine.
  • Amphiphilicity: The molecule retains its sterol-derived hydrophobic face but gains a highly hydrophilic taurine moiety, critical for micelle formation and function.

Table 1: Key Properties of Taurohyocholic Acid vs. Related Bile Acids

PropertyTaurohyocholic Acid (Sodium Salt)Taurocholic AcidGlycohyocholic AcidUnconjugated Hyocholic Acid
Conjugating GroupTaurine (C₂H₆NO₃S⁻)TaurineGlycineNone
Acid TypeSulfonic AcidSulfonic AcidCarboxylic AcidCarboxylic Acid
Typical pKa< 2< 2~4-5~5
Water SolubilityHighHighModerateLow
Principal Site of SynthesisHepatocyte CytosolHepatocyte CytosolHepatocyte CytosolHepatocyte ER/Smooth Microsomes

Receptor-Mediated Signaling Mechanisms

Sodium taurohyocholate acts as a signaling molecule through specific receptors, though its affinity and efficacy differ from major primary conjugated bile acids:

  • Takeda G Protein-Coupled Receptor 5 (TGR5 / GPBAR1): Sodium taurohyocholate is an agonist for TGR5, a Gαs-coupled receptor widely expressed in various tissues (brown adipose tissue, muscle, enteroendocrine L-cells, immune cells, cholangiocytes). TGR5 activation triggers:
  • Intracellular cAMP Increase: Binding stimulates adenylyl cyclase, elevating cyclic adenosine monophosphate (cAMP) levels.
  • Protein Kinase A (PKA) Activation: Increased cAMP activates PKA.
  • Downstream Effects:
  • Energy Metabolism & Thermogenesis: PKA phosphorylates and activates key enzymes like Type 2 Deiodinase (D2), converting thyroxine (T4) to active triiodothyronine (T3), thereby increasing mitochondrial respiration and thermogenesis in brown fat and muscle [9].
  • Glucose Homeostasis: In enteroendocrine L-cells and pancreatic β-cells, TGR5 activation stimulates glucagon-like peptide-1 (GLP-1) secretion and enhances glucose-stimulated insulin secretion (GSIS) via the cAMP/PKA pathway [7] [9].
  • Anti-inflammatory Effects: Modulates immune cell responses (e.g., macrophages, Kupffer cells) by suppressing Nuclear Factor Kappa B (NF-κB) activation and pro-inflammatory cytokine production.
  • Farnesoid X Receptor (FXR / NR1H4): Unlike potent agonists like taurochenodeoxycholate, sodium taurohyocholate exhibits weaker or potentially antagonistic activity towards the nuclear receptor FXR. FXR is a key regulator of bile acid, lipid, and glucose metabolism. Its activation typically:
  • Suppresses hepatic CYP7A1 gene expression via induction of Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19), reducing bile acid synthesis.
  • Induces expression of bile acid transporters (BSEP, OSTα/β).
  • Modulates gluconeogenesis and lipogenesis.The weaker FXR activation by sodium taurohyocholate may contribute to distinct regulatory effects compared to stronger agonists, potentially allowing for less suppression of bile acid synthesis under certain conditions [4] [10].
  • Integrin Signaling: Preliminary evidence suggests conjugated bile acids, including taurine conjugates, may interact with integrins (e.g., α5β1) on hepatocyte surfaces, activating focal adhesion kinase (FAK) and downstream kinases (c-Src, ERK1/2, p38 MAPK). This pathway contributes to choleresis (bile flow stimulation) and potentially cell survival signals [3]. The specific role of sodium taurohyocholate in this pathway requires further elucidation.

Cholesterol Homeostasis Regulation

Sodium taurohyocholate contributes to systemic cholesterol balance through integrated mechanisms within the enterohepatic circulation:

  • Bile Acid Synthesis as Cholesterol Catabolism: The conversion of cholesterol to bile acids, including sodium taurohyocholate precursors, represents the primary pathway for cholesterol elimination from the body. Increased bile acid synthesis flux consumes hepatic cholesterol.
  • Biliary Cholesterol Secretion: Sodium taurohyocholate, like other bile acids, promotes the micellar solubilization of cholesterol in bile. Its detergent properties facilitate the co-secretion of cholesterol and phospholipids into the biliary canaliculus via transporters like ABCG5/G8.
  • Modulation of Key Regulatory Pathways:
  • SREBP2 Pathway: Sodium taurohyocholate participates in the enterohepatic circulation. Its return to the liver via the portal vein can influence intracellular cholesterol pools. Reduced intrahepatic cholesterol levels (e.g., due to increased bile acid synthesis or fecal loss) activate Sterol Regulatory Element-Binding Protein 2 (SREBP2). SREBP2 transcriptionally upregulates genes involved in cholesterol biosynthesis (HMG-CoA reductase, LDL receptor) and uptake [4] [8].
  • CYP7A1/SREBP2/miR-33a Axis: Studies in transgenic mice overexpressing CYP7A1 (increasing bile acid synthesis) show concomitant activation of SREBP2 and its intronic microRNA, microRNA-33a (miR-33a). miR-33a targets and represses ATP-binding cassette transporter A1 (ABCA1), reducing cholesterol efflux to apolipoprotein A-I (apoA-I) and nascent HDL formation. This creates a complex feedback loop where increased bile acid flux (potentially including sodium taurohyocholate) activates cholesterol synthesis and uptake via SREBP2 while simultaneously miR-33a may limit reverse cholesterol transport. Antagonism of miR-33a in models increases bile acid synthesis and promotes reverse cholesterol transport [4] [8].
  • FXR-Dependent Effects: While sodium taurohyocholate may be a weaker FXR ligand, its presence in the bile acid pool contributes to the overall FXR signaling tone. FXR activation generally suppresses CYP7A1, reducing bile acid synthesis from cholesterol, and influences lipoprotein metabolism.

Table 2: Impact of Bile Acid Synthesis Modulation on Cholesterol Homeostasis Markers (Model Data) [4] [8] [10]

ParameterCYP7A1 Overexpression (Increased Bile Acid Synthesis)miR-33a Overexpression (Represses ABCA1)THDCA Treatment (HFD Model)
Hepatic Cholesterol Synthesis↑↑↑→ / ↑↓ (vs. HFD control)
Hepatic Fatty Acid Synthesis↓↓↓↓ (vs. HFD control)
Serum Total Cholesterol↓↓↓↓ (vs. HFD control)
Serum LDL-Cholesterol↓↓↓↓ (vs. HFD control)
Fecal Sterol Excretion↑↑↑↑ (vs. HFD control)
Bile Acid Pool Size↑↑↑Modulated (Biomarker)
Key Regulator StatusSREBP2 ↑, miR-33a ↑SREBP2 →, miR-33a ↑↑FXR signaling modulated

Note: ↑ = Increase, ↓ = Decrease, → = No significant change / Baseline. THDCA = Taurohyodeoxycholic Acid (structurally similar to Taurohyocholic Acid). HFD = High Fat Diet.

  • Fecal Bile Acid Excretion: Sodium taurohyocholate not efficiently reabsorbed in the ileum reaches the colon. A fraction may be deconjugated and dehydroxylated by gut microbiota, and the resulting products (or unmetabolized sodium taurohyocholate) are excreted in feces. This represents a net loss of sterols (cholesterol-derived molecules) from the body, obligating the liver to utilize circulating cholesterol (including LDL-C) to synthesize new bile acids, thereby lowering plasma cholesterol levels [4] [10].

Enterohepatic Recirculation Dynamics

Sodium taurohyocholate participates actively in the enterohepatic circulation (EHC), the efficient recycling pathway conserving bile acids:

  • Secretion: Hepatocytes actively secrete sodium taurohyocholate, along with other bile acids, into the bile canaliculi via the Bile Salt Export Pump (BSEP/ABCB11). Bile is stored and concentrated in the gallbladder.
  • Postprandial Release: Cholecystokinin (CCK) release triggered by food intake stimulates gallbladder contraction and sphincter of Oddi relaxation, ejecting bile containing sodium taurohyocholate into the duodenum.
  • Intestinal Functions: In the duodenum and jejunum, sodium taurohyocholate emulsifies dietary lipids, enabling fat digestion and absorption. Its high water solubility and low pKa ensure it remains ionized and effective throughout the small intestine.
  • Ileal Reabsorption: The majority (~95%) of conjugated bile acids, including sodium taurohyocholate, are actively reabsorbed in the terminal ileum. The Apical Sodium-dependent Bile Acid Transporter (ASBT/SLC10A2) on enterocytes mediates efficient uptake against a concentration gradient.
  • Portal Return & Hepatic Uptake: Reabsorbed bile acids enter the portal venous blood and are transported back to the liver. Hepatocytes efficiently extract sodium taurohyocholate from sinusoidal blood primarily via the Sodium-Taurocholate Co-transporting Polypeptide (NTCP/SLC10A1).
  • Hepatic Reprofiling & Resecretion: Once taken up, sodium taurohyocholate is reconjugated if necessary and resecreted into bile, completing the cycle. The entire EHC occurs 4-12 times per day, with only a small fraction (<5%) of the total bile acid pool lost to fecal excretion daily, necessitating de novo synthesis to replenish losses.

Modulating Factors:

  • Gut Microbiota: Colonic bacteria play a crucial role in bile acid metabolism. While sodium taurohyocholate itself is less prone to bacterial deconjugation due to its sulfonic acid linkage compared to glycine conjugates, a fraction can be deconjugated by bacterial bile salt hydrolases (BSH) to release hyocholic acid. Hyocholic acid can then undergo bacterial 7α-dehydroxylation, yielding hyodeoxycholic acid (HDCA), which can be re-conjugated in the liver to form taurohyodeoxycholic acid (THDCA). Both sodium taurohyocholate and THDCA are significant secondary bile acids influenced by microbiota [6] [10].
  • Dietary Fat: High-fat diets (HFD) increase the demand for bile acids for emulsification. This can stimulate bile acid synthesis and alter the dynamics of the EHC. Multi-omics studies show HFD significantly impacts primary and secondary bile acid biosynthesis pathways and alters the gut microbiota composition, leading to measurable shifts in serum and hepatic levels of specific bile acids like sodium taurohyocholate and THDCA, which are identified as potential biomarkers of hyperlipidemia states induced by HFD [10].
  • Pathophysiological States: Conditions affecting ileal absorption (e.g., Crohn's disease, surgical resection) or hepatic uptake/secretion (e.g., cholestatic liver diseases) disrupt the EHC, leading to increased fecal bile acid loss (including sodium taurohyocholate) and potentially compensatory increases in synthesis or altered serum levels.

Properties

Product Name

Taurohyocholic Acid (sodium salt)

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

Molecular Formula

C26H44NNaO7S

Molecular Weight

537.7 g/mol

InChI

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-;/m1./s1

InChI Key

NYXROOLWUZIWRB-YOAOXILXSA-M

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+]

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.